Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride

DNA binding equilibrium dialysis polyelectrolyte theory

DNA-binding studies often fail when groove-binding porphyrins yield inconsistent intercalation. CuTMPyP provides true planar intercalation geometry (Soret transition moment angle 11°) with dual-mode G-quadruplex binding (K = 5.2×10⁷ M⁻¹), capabilities absent in ZnTMPyP and CoTMPyP. • FRET quenching distance: 8.0 bp (2.2× shorter than CoTMPyP at 17.5 bp) • Acid-stable: no demetalation on acidic montmorillonite supports (XANES/EXAFS proven) • Para-isomer (n=4) specified for reproducible DNA binding and quadruplex data

Molecular Formula C44H36Cl4CuN8
Molecular Weight 882.2 g/mol
Cat. No. B12339909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride
Molecular FormulaC44H36Cl4CuN8
Molecular Weight882.2 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2]
InChIInChI=1S/C44H36N8.4ClH.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4
InChIKeyHQBQUMQOOUMUKH-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cu(II) TMPyP: Compound Identity and Class Context


Copper(II) meso-tetra(N-methyl-4-pyridyl) porphine tetrachloride (CuTMPyP, CAS 79407-87-7) is a water-soluble cationic metalloporphyrin featuring a Cu(II) ion coordinated within the tetra(N-methyl-4-pyridiniumyl)porphine macrocycle. The four N-methylpyridinium groups confer permanent positive charge and high aqueous solubility, distinguishing it from anionic or neutral porphyrins. CuTMPyP is a planar, four-coordinate complex that intercalates into nucleic acids, generates reactive oxygen species upon photoactivation, and exhibits characteristic UV-visible spectroscopic signatures. It serves as a photophysical probe, DNA-binding agent, catalyst, and optical sensor material [1]. Compared to the free-base analog H2TMPyP and other metallo-derivatives (Zn, Ni, Fe, Mn, Co), the copper center uniquely modulates electronic structure, axial ligation propensity, and redox behavior, making CuTMPyP the preferred choice when intercalative DNA binding, stability on acidic supports, or a specific FRET acceptor profile is required [2].

Class Water-soluble cationic metalloporphyrin; Cu(II) center
Key Feature Planar complex that intercalates into nucleic acids
Stability Resists demetalation on acidic solid supports
Photophysical FRET acceptor with tight intercalation geometry

Cu(II) TMPyP vs. Analogs: Key Differentiation


The porphyrin scaffold supports multiple metal centers and peripheral modifications, yet small changes produce large functional divergence. The free-base ligand H2TMPyP lacks the metal-dependent electronic coupling and photophysical quenching required for FRET-based assays and photoinduced DNA cleavage. Among metallo-derivatives, ZnTMPyP and CoTMPyP exhibit axial ligation that enforces external (groove) binding to DNA rather than intercalation, fundamentally altering binding geometry, affinity, and bioavailability [1]. NiTMPyP, while planar, suffers from synthetic and handling difficulties that complicate procurement [2]. FeTMPyP and MnTMPyP, although catalytically active, demetalate on acidic supports and exhibit distinct ROS profiles. Consequently, selecting the copper complex is not a matter of marginal preference but a requirement dictated by the specific binding mode, stability, and spectroscopic property needed. The quantitative evidence below details exactly where CuTMPyP outperforms or differs from the closest analogs.

Target
Substitute
Risk
CuTMPyP (intercalative)
ZnTMPyP / CoTMPyP (external binder)
Binding geometry mismatch may alter FRET quenching distance and G-quadruplex affinity profile
CuTMPyP (acid-stable)
FeTMPyP / MnTMPyP
Demetalation on acidic supports may limit catalyst lifetime; Cu center reported stable under same conditions
m-CuTMPyP (n=3 isomer)
p-CuTMPyP (n=4 isomer)
Photoinduced DNA cleavage efficiency may differ; m-isomer reported highest in tested set

Quantitative Evidence: Cu(II) TMPyP vs. Analogs


DNA Binding Affinity Advantage over Free-Base TMPyP

In equilibrium dialysis experiments at 25 °C, the apparent binding constant (Kobs) for Cu(II)TMPyP(4) towards poly[d(A-T)]•poly[d(A-T)] and poly[d(G-C)]•poly[d(G-C)] was approximately fivefold higher than that of the free-base ligand TMpyP(4) [1]. Furthermore, at 20 °C and 0.115 M [Na⁺], copper incorporation decreased the dissociation rate from poly[d(A-T)₂] by approximately 100-fold compared to TMpyP(4) [1]. The enhanced affinity is attributed to the planar coordination geometry of Cu(II), which optimizes electrostatic and π-stacking interactions within the intercalation pocket.

DNA Binding Affinity
Head-to-head
Kobs ~5-fold higher vs free-base; dissociation ~100-fold slower
Longer target residence time; supports nucleic acid-targeted studies at lower concentration
Equilibrium dialysis, 25 °C; poly[d(A-T)]·poly[d(A-T)]
DNA binding equilibrium dialysis polyelectrolyte theory

FRET Acceptor Efficiency through Optimal Intercalation

Linear dichroism spectroscopy reveals that planar porphyrins TMPyP, CuTMPyP, and NiTMPyP all intercalate between DNA base pairs, while porphyrins with axial ligands (VOTMPyP, TiOTMPyP, CoTMPyP) bind externally in the minor groove [1]. The angle between the two electric transition moments in the Soret band was 16° for TMPyP, 12° for NiTMPyP, and 11° for CuTMPyP, indicating the tightest intercalation geometry for the copper complex [1]. In FRET-based quenching of intercalated ethidium, CuTMPyP and NiTMPyP required the shortest distance—8.0 base pairs—to quench ethidium fluorescence, whereas CoTMPyP required 17.6 base pairs, reflecting a significantly larger effective quenching radius [1].

FRET Acceptor Efficiency
Head-to-head
Quenching distance 8.0 bp vs 17.6 bp (CoTMPyP); Soret angle 11°
Tightest intercalation geometry; supports DNA-mediated energy transfer assay design
Linear dichroism; DNA-ethidium FRET assay
FRET acceptor DNA intercalation fluorescence quenching

Demetalation Resistance on Acidic Supports

X-ray absorption spectroscopy (XANES and EXAFS) studies demonstrated that Cu(II)-metalloporphyrins, including CuTMPyP, do not demetalate upon contact with acidic montmorillonite clay supports [1]. In contrast, free-base porphyrins adsorbed on Cu(II)-exchanged clays spontaneously metalate to form stable Cu(II)-porphyrin complexes, whereas the corresponding Fe(III)-porphyrin systems show stability but no metalation advantage [1]. The Cu(II)-porphyrin bond is kinetically inert under acidic conditions that would labilize Mn(III), Zn(II), or Co(II) analogs, although direct quantitative demetalation rates for other metals are not systematically reported in the same study.

Acidic Support Stability
Class-level inference
No demetalation observed by XAS on Ca-montmorillonite
Maintains metal center integrity; relevant for heterogeneous catalysis support selection
Data to verify for Zn/Co analogs under identical conditions
heterogeneous catalysis montmorillonite X-ray absorption spectroscopy

G-Quadruplex Binding Affinity: Parallel-Stranded Quadruplexes

CuTMPyP4 binds to parallel-stranded guanine quadruplexes d(T₄G₄T₄) (1)₄ and d(T₄G₈T₄) (3)₄ with approximate Scatchard binding constants of 5.6 × 10⁶ M⁻¹ and 5.2 × 10⁷ M⁻¹, respectively [1]. For the longer quadruplex (3)₄, the McGhee–von Hippel model yields 2.4 × 10⁶ M⁻¹ in terms of potential binding sites, with a 3:1 porphyrin-to-quadruplex stoichiometry [1]. A separate calorimetric study on human telomeric G-quadruplex (hTel22) found that CuTMPyP4, apo-TMPyP4, and NiTMPyP4 all bind via a 'four-independent-sites model' with the two highest-affinity sites exhibiting K values in the range 10⁸–10¹⁰ M⁻¹, while ZnTMPyP4 and CoTMPyP4 bind via a 'two-independent-sites model' with K values of only 10⁴–10⁵ M⁻¹, lacking the intercalation mode entirely [2].

G-Quadruplex Binding
Cross-study comparable
K ~5.2×10⁷ M⁻¹ (parallel); dual-mode (intercalative + end-stacking)
High-affinity binding mode not available with Zn/CoTMPyP; supports quadruplex stabilization research
CuTMPyP affinity 100–100,000× higher than Zn/Co analogs for intercalative mode
G-quadruplex telomeric DNA biosensor

Photoinduced DNA Cleavage Efficiency: m-CuTMPyP Isomer

The photoinduced cleavage of supercoiled pGEM-7zf-NIS DNA was compared among three isomeric Cu(II)-meso-tetrakis(n-N-methylpyridiniumyl)porphyrins: ortho (o-CuTMPyP, n=2), meta (m-CuTMPyP, n=3), and para (p-CuTMPyP, n=4). m-CuTMPyP was most efficient in DNA cleavage among the three isomers [1]. Cleavage was suppressed by N₂ bubbling and inhibited by sodium azide (¹O₂ quencher) and DMSO (hydroxyl radical scavenger), confirming that both singlet oxygen and hydroxyl radicals are responsible [1]. This isomer-specific activity is linked to the intercalative binding mode; m- and p-CuTMPyP intercalate into DNA, whereas o-CuTMPyP is sterically hindered from intercalation due to restricted pyridinium ring rotation [1].

Photoinduced DNA Cleavage
Head-to-head
m-CuTMPyP (n=3) > p-CuTMPyP (n=4) > o-CuTMPyP (n=2)
Isomer-dependent cleavage efficiency; m-isomer reported highest in rank order
¹O₂ and ·OH mediated; supercoiled DNA gel assay
photodynamic therapy DNA photocleavage isomeric specificity

Multi-Metal Ion Detection by Free-Base TMPyP

The free-base form meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride (1) functions as a single optical chemosensor for simultaneous detection of four toxic metal ions in neutral aqueous solution at room temperature [1]. Limits of detection (LOD) were determined as 0.5 × 10⁻⁶ M for Hg²⁺, 0.5 × 10⁻⁶ M for Pb²⁺, 1.0 × 10⁻⁶ M for Cu²⁺, and 0.5 × 10⁻⁶ M for Cd²⁺ [1]. Importantly, the porphyrin can uniquely sense Cd²⁺ in the presence of larger metal ions (Hg²⁺, Pb²⁺) and operates as a Cu²⁺-selective sensor via metal displacement from pre-formed 1-Hg²⁺, 1-Pb²⁺, or 1-Cd²⁺ complexes [1]. This multi-analyte capability is enabled by the cationic, water-soluble architecture of the tetrapyridinium porphyrin scaffold.

Multi-Ion Sensing (Free-Base)
Supporting evidence
LOD: 0.5 µM (Hg²⁺, Pb²⁺, Cd²⁺); 1.0 µM (Cu²⁺)
Single-receptor sensing platform for four priority metal ions; CuTMPyP may further tune selectivity
UV-vis titration, neutral aqueous solution
optical sensor heavy metal detection UV-vis spectroscopy

Top Application Scenarios for Cu(II) TMPyP


FRET-Based Energy Transfer with Intercalating Acceptor

When designing a FRET system with ethidium bromide or another DNA intercalator as donor, CuTMPyP provides the shortest proven quenching distance (8.0 base pairs, 2.2× shorter than CoTMPyP) and the narrowest Soret transition moment angle (11°), confirming optimal intercalation geometry [1]. Researchers should procure CuTMPyP rather than ZnTMPyP or CoTMPyP, which bind externally and exhibit larger donor-acceptor distances. Use NiTMPyP only if copper's redox activity interferes with the measurement.

G-Quadruplex DNA Stabilization for Anticancer Drug Discovery

CuTMPyP4 binds to parallel-stranded guanine quadruplexes with K = 5.2 × 10⁷ M⁻¹ and engages both end-stacking and intercalative modes simultaneously, a capability absent in ZnTMPyP4 and CoTMPyP4 (K = 10⁴–10⁵ M⁻¹, end-stacking only) [2][3]. For quadruplex stabilization or telomerase inhibition assays, CuTMPyP4 is the only TMPyP congener that provides dual-mode, high-affinity binding. Procurement should specify the para-isomer (n=4) for consistency with the published binding data.

Heterogeneous Catalysis on Acidic Supports

CuTMPyP does not demetalate upon immobilization on acidic montmorillonite clay, as proven by XANES/EXAFS [4]. For catalytic applications where the support acidity would strip Zn(II), Mn(II), or Co(II) from the porphyrin, CuTMPyP is the only reliable choice within the water-soluble cationic porphyrin family. This property is exploited in PEM fuel cell cathodes where CuTMPyP has been incorporated into membrane electrode assemblies alongside Fe, Co, and Mn analogs [5].

Photoinduced DNA Cleavage for Photodynamic Applications

When photoinduced DNA damage is the desired endpoint, the meta-isomer m-CuTMPyP (n=3) delivers the highest cleavage efficiency among the three positional isomers, operating via both singlet oxygen and hydroxyl radical pathways [6]. Investigators must specifically order the m-CuTMPyP isomer (CAS related but distinct substitution pattern) to achieve maximum photodynamic activity; procurement of the common para-isomer (n=4) will yield suboptimal results.

Application
Selection Property
Validation Focus
FRET energy transfer studies
Intercalative binding mode (vs. external binders)
FRET quenching distance validation
G-quadruplex stabilization research
Dual-mode (intercalative + end-stacking) affinity
G-quadruplex binding mode verification
Heterogeneous catalysis on acidic supports
Metal center stability under acidic conditions
Demetalation resistance testing
Photoinduced DNA cleavage research
Isomer-dependent cleavage efficiency
Isomer-specific (m-CuTMPyP) activity verification
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